1-(2-Chloroethyl)-3-(2,5-dimethoxyphenyl)urea
Overview
Description
1-(2-Chloroethyl)-3-(2,5-dimethoxyphenyl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a chloroethyl group and a dimethoxyphenyl group attached to the urea moiety
Preparation Methods
The synthesis of 1-(2-Chloroethyl)-3-(2,5-dimethoxyphenyl)urea typically involves the reaction of 2,5-dimethoxyaniline with 2-chloroethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 2,5-dimethoxyaniline and 2-chloroethyl isocyanate.
Reaction Conditions: The reaction is typically carried out in an inert solvent such as dichloromethane or tetrahydrofuran at a temperature range of 0-25°C.
Procedure: The 2,5-dimethoxyaniline is dissolved in the solvent, and 2-chloroethyl isocyanate is added dropwise with continuous stirring. The reaction mixture is then allowed to stir for several hours until the reaction is complete.
Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(2-Chloroethyl)-3-(2,5-dimethoxyphenyl)urea undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols, leading to the formation of substituted ureas.
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, resulting in the formation of corresponding oxidized products.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Common reagents and conditions used in these reactions include:
Nucleophilic Substitution: Nucleophiles (amines, thiols, alcohols), solvents (dichloromethane, tetrahydrofuran), and mild heating.
Oxidation: Oxidizing agents (hydrogen peroxide, potassium permanganate), solvents (water, acetic acid), and controlled temperatures.
Reduction: Reducing agents (lithium aluminum hydride, sodium borohydride), solvents (ether, tetrahydrofuran), and low temperatures.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Chloroethyl)-3-(2,5-dimethoxyphenyl)urea has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: Due to its potential biological activities, the compound is explored for its therapeutic applications. It is evaluated for its efficacy and safety in preclinical studies.
Industry: The compound may be used in the development of new materials and chemical products. Its unique chemical properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 1-(2-Chloroethyl)-3-(2,5-dimethoxyphenyl)urea involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins and nucleic acids. This can result in the inhibition of enzymatic activities and disruption of cellular processes. The dimethoxyphenyl group may contribute to the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
1-(2-Chloroethyl)-3-(2,5-dimethoxyphenyl)urea can be compared with other similar compounds, such as:
1-(2-Chloroethyl)-3-phenylurea: Lacks the methoxy groups, which may affect its reactivity and biological activity.
1-(2-Chloroethyl)-3-(4-methoxyphenyl)urea: Contains a single methoxy group, which may influence its chemical properties and interactions.
1-(2-Chloroethyl)-3-(3,4-dimethoxyphenyl)urea: Has methoxy groups in different positions, potentially altering its reactivity and biological effects.
The presence and position of the methoxy groups in this compound contribute to its unique chemical and biological properties, distinguishing it from other similar compounds.
Properties
IUPAC Name |
1-(2-chloroethyl)-3-(2,5-dimethoxyphenyl)urea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O3/c1-16-8-3-4-10(17-2)9(7-8)14-11(15)13-6-5-12/h3-4,7H,5-6H2,1-2H3,(H2,13,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATOSFFSYPUQKHR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)NCCCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20907542 | |
Record name | N'-(2-Chloroethyl)-N-(2,5-dimethoxyphenyl)carbamimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20907542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102433-39-6 | |
Record name | Urea, 1-(2-chloroethyl)-3-(2,5-dimethoxyphenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102433396 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N'-(2-Chloroethyl)-N-(2,5-dimethoxyphenyl)carbamimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20907542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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